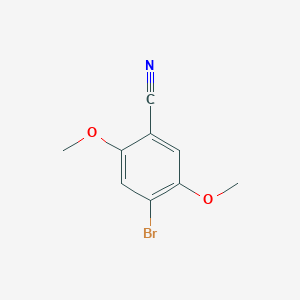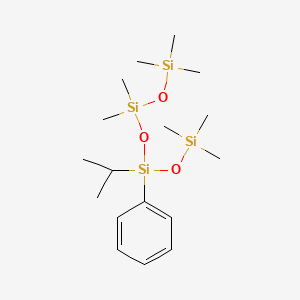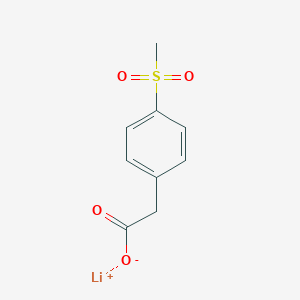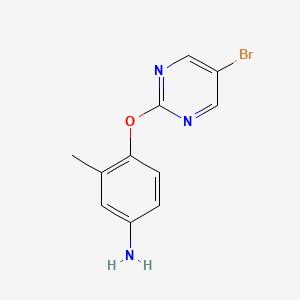
4-Bromo-2,5-dimethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethoxybenzonitrile typically involves the bromination of 2,5-dimethoxybenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetone under reflux conditions . The reaction proceeds efficiently, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce production costs. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products like 4-azido-2,5-dimethoxybenzonitrile or 4-thio-2,5-dimethoxybenzonitrile can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-bromo-2,5-dimethoxybenzoic acid.
Reduction Products: Reduction can yield 4-bromo-2,5-dimethoxybenzylamine.
Scientific Research Applications
4-Bromo-2,5-dimethoxybenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate its full mechanism of action .
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties and used in neurochemical research.
2-Bromo-4,5-dimethoxybenzonitrile: A structural isomer with different substitution patterns and potentially different reactivity.
4-Bromo-2,5-dimethoxybenzaldehyde: Used as an intermediate in organic synthesis with distinct chemical properties.
Uniqueness: 4-Bromo-2,5-dimethoxybenzonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and potential applications. Its combination of bromine and methoxy groups makes it a versatile intermediate for various synthetic transformations and research applications.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-bromo-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3 |
InChI Key |
HUWSUIXYTKIMDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)






![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)




